1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI)
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Overview
Description
1,3-Dithiolane, 2,2’-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a compound that belongs to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom
Preparation Methods
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then undergoes cyclization to form the 1,3-dithiolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dithiolanes undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, lithium aluminum hydride, and organolithium compounds . For example, the reaction with bromine can lead to the formation of sulfonium intermediates, which can further react to form different products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dithiolanes have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules . In biology, they have been studied for their potential use in cell-uptake applications and reversible protein-polymer conjugation . In medicine, they are being explored for their potential therapeutic properties, including their ability to act as biosensors . In industry, they are used in the synthesis of functional polymers and dynamic networks .
Mechanism of Action
The mechanism of action of 1,3-dithiolanes involves the unique reactivity of the sulfur-sulfur bond within the five-membered ring. This weakens the sulfur-sulfur bond, making 1,3-dithiolanes prone to rapid thiol-disulfide exchange and ring-opening polymerization . These properties are exploited in various applications, including cytosolic delivery and reversible polymerization .
Comparison with Similar Compounds
1,3-Dithiolanes are similar to other sulfur-containing heterocycles, such as 1,3-dithianes and 1,2-dithiolanes . 1,3-dithiolanes are unique due to their five-membered ring structure and the presence of trifluoromethyl groups. This gives them distinct chemical properties and reactivity compared to other similar compounds. For example, 1,3-dithianes have a six-membered ring structure, which affects their stability and reactivity .
Similar Compounds
- 1,3-Dithianes
- 1,2-Dithiolanes
- Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis
Properties
CAS No. |
16526-38-8 |
---|---|
Molecular Formula |
C10H12F6S6 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-(trifluoromethyl)-2-[2-[[2-(trifluoromethyl)-1,3-dithiolan-2-yl]sulfanyl]ethylsulfanyl]-1,3-dithiolane |
InChI |
InChI=1S/C10H12F6S6/c11-7(12,13)9(17-1-2-18-9)21-5-6-22-10(8(14,15)16)19-3-4-20-10/h1-6H2 |
InChI Key |
PIDQBYXUBNDCOH-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Canonical SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Key on ui other cas no. |
16526-38-8 |
Synonyms |
2,2'-[1,2-Ethanediylbis(thio)]bis[2-(trifluoromethyl)-1,3-dithiolane] |
Origin of Product |
United States |
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